molecular formula C6H8O2 B160398 Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) CAS No. 139549-28-3

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI)

Cat. No. B160398
M. Wt: 112.13 g/mol
InChI Key: IDERQXFNYYVIFI-UHFFFAOYSA-N
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Description

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) is a chemical compound with the molecular formula C6H8O2 . It contains a total of 16 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 aliphatic aldehyde, and 1 aliphatic ketone .


Synthesis Analysis

The synthesis of Cyclopropanecarboxaldehyde involves the reaction of eta (2)-enonenickel complexes with [Ni (cod) (2)] (cod = 1,5-cyclooctadiene) and PBu (3) . It is also used to prepare a cyclopropylidene tetralone which underwent an enantioselective palladium-catalyzed [3+2] TMM cycloaddition providing a chiral spiro-fused cyclopentene .


Molecular Structure Analysis

The molecular structure of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

properties

IUPAC Name

1-acetylcyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDERQXFNYYVIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI)

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